REACTION_CXSMILES
|
[CH3:1][C:2]([NH:5][S:6]([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[N+:16]([O-])=O)(=[O:8])=[O:7])([CH3:4])[CH3:3].[H][H]>[Pd].C(O)C>[NH2:16][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[CH2:9][S:6]([NH:5][C:2]([CH3:4])([CH3:3])[CH3:1])(=[O:8])=[O:7]
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Name
|
|
Quantity
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12 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)NS(=O)(=O)CC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through a pad of diatomaceous earth with ethanol rinsing
|
Type
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CUSTOM
|
Details
|
The filtrate was then evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue crystallized from n-butyl chloride and hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1)CS(=O)(=O)NC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |